molecular formula C14H25ClN2O2 B13758298 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride CAS No. 60752-67-2

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride

Cat. No.: B13758298
CAS No.: 60752-67-2
M. Wt: 288.81 g/mol
InChI Key: NIXVFUFHHSYPBQ-UHFFFAOYSA-N
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Description

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride: is a synthetic organic compound with the molecular formula C14H25ClN2O2 This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Propylcarbamate Group: The propylcarbamate group can be introduced through a carbamation reaction using propyl isocyanate or a similar reagent.

    Addition of the Chloride Ion: The final step involves the addition of a chloride ion to form the chloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpent-1-yn-3-yl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the azetidine ring or the propylcarbamate group, resulting in the formation of reduced derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent and reaction conditions.

    Reduction Products: Reduced derivatives of the azetidine ring or propylcarbamate group.

    Substitution Products: Derivatives with different nucleophiles replacing the chloride ion.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: It can be explored as a lead compound for the development of new pharmaceuticals.

Medicine:

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Cancer Research: It can be investigated for its potential anticancer activity.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride: Similar structure with a butyl group instead of a propyl group.

    [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-methylcarbamate;chloride: Similar structure with a methyl group instead of a propyl group.

Uniqueness:

    Structural Features: The presence of the propylcarbamate group and the specific arrangement of functional groups contribute to its unique chemical properties.

    Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.

Properties

CAS No.

60752-67-2

Molecular Formula

C14H25ClN2O2

Molecular Weight

288.81 g/mol

IUPAC Name

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride

InChI

InChI=1S/C14H24N2O2.ClH/c1-5-9-15-13(17)18-12-10-16(11-12)14(6-2,7-3)8-4;/h2,12H,5,7-11H2,1,3-4H3,(H,15,17);1H

InChI Key

NIXVFUFHHSYPBQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1C[NH+](C1)C(CC)(CC)C#C.[Cl-]

Origin of Product

United States

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